N,N,3-trimethyl-4-nitroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

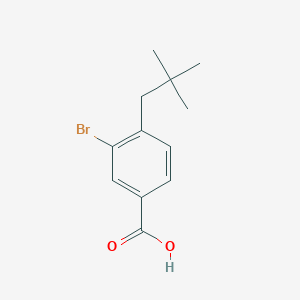

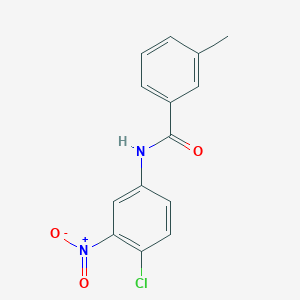

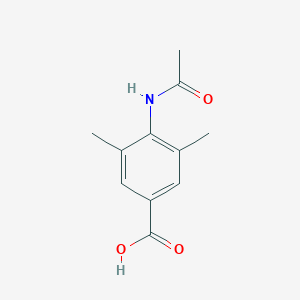

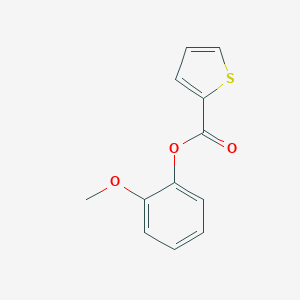

“N,N,3-trimethyl-4-nitroaniline” is a chemical compound with the molecular formula C9H12N2O2 and a molecular weight of 180.20400 . It is also known by several synonyms such as 3,N,N-trimethyl-4-nitro-aniline, 6-Nitro-3-dimethylamino-toluol, and 5-(dimethylamino)-2-nitrotoluene .

Molecular Structure Analysis

The molecular structure of “N,N,3-trimethyl-4-nitroaniline” has been optimized with Density Functional Theory (DFT) using B3LYP function and Hartree–Fock method with a 6–311++G (d,p) basis set . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .科学的研究の応用

Spectroscopic Applications

Research on related nitroaniline compounds, such as 2,6-dimethyl-3-nitroaniline, has explored their behavior in high-resolution solid-state 13C NMR spectroscopy. The study by Naito, Ganapathy, and Mcdowell (1982) demonstrates how cross-polarization and magic-angle spinning techniques can reveal characteristic line broadening or asymmetric doublet patterns in the NMR spectra of carbon atoms bonded to nitrogen in these compounds. This research is crucial for understanding the electronic environment of nitroanilines and could be applied to studying the structural and electronic properties of N,N,3-trimethyl-4-nitroaniline in the solid state (Naito, Ganapathy, & Mcdowell, 1982).

Organic Synthesis and Catalysis

The work by Asahara, Sofue, Kuroda, and Nishiwaki (2018) on the alkynylation and cyanation of alkenes using nitro groups showcases the potential of nitro compounds in facilitating complex organic reactions. Although N,N,3-trimethyl-4-nitroaniline was not directly used, this research highlights the versatility of nitro compounds in organic synthesis, suggesting that N,N,3-trimethyl-4-nitroaniline could be explored for similar applications in creating complex organic molecules (Asahara et al., 2018).

Environmental Applications

Mahmoud, Abdou, Shehata, Header, and Hamed (2016) investigated the use of a nanosorbent for removing nitroaniline compounds from water. Their research aimed at efficient removal of these compounds from aqueous solutions, highlighting the environmental impact and potential hazards of nitroanilines. This study suggests the environmental relevance of researching compounds like N,N,3-trimethyl-4-nitroaniline, especially in the context of water purification and the mitigation of pollution (Mahmoud et al., 2016).

Photocatalysis and Imaging

Wu, Chen, Holmberg-Douglas, Bida, Tu, Ma, Wu, Nicewicz, and Li (2023) disclosed a method for efficient cyanation of electron-rich arenes via organic photoredox catalysis. Their study provides insights into the use of nitroaniline derivatives in developing new positron emission tomography (PET) agents, showcasing the broader applications of nitro compounds in both catalysis and biomedical imaging. Such research could inspire further studies on the specific applications of N,N,3-trimethyl-4-nitroaniline in the field of photocatalysis and imaging (Wu et al., 2023).

Safety And Hazards

特性

IUPAC Name |

N,N,3-trimethyl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-6-8(10(2)3)4-5-9(7)11(12)13/h4-6H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTZNJKIENBZHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)C)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393120 |

Source

|

| Record name | N,N,3-trimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,3-trimethyl-4-nitroaniline | |

CAS RN |

90556-89-1 |

Source

|

| Record name | N,N,3-trimethyl-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。